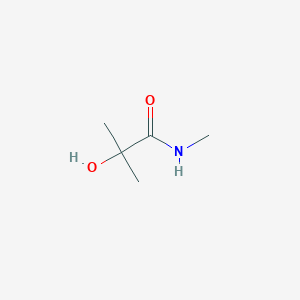

2-Hydroxy-N,2-dimethylpropanamide

Description

Contextual Significance within Amide Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. wikipedia.org Their properties and reactivity are heavily influenced by the substituents on both the acyl and the nitrogen components. 2-Hydroxy-N,2-dimethylpropanamide is classified as a tertiary amide, meaning the nitrogen atom is bonded to two methyl groups in addition to the carbonyl carbon. wikipedia.org This substitution pattern prevents the formation of intermolecular hydrogen bonds through the amide N-H group, which is characteristic of primary and secondary amides.

The presence of a hydroxyl (-OH) group at the alpha position (the carbon adjacent to the carbonyl) is a key structural feature. This makes this compound a bifunctional molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing its solubility and reactivity. The combination of a tertiary amide and a primary alcohol functional group within the same molecule allows for a unique interplay of chemical behaviors. cymitquimica.com For instance, while the tertiary amide group is generally less reactive towards nucleophiles compared to primary or secondary amides, the adjacent hydroxyl group can participate in or direct reactions.

The synthesis of amides can be achieved through various routes, including the reaction of carboxylic acids or their derivatives (like acid chlorides and anhydrides) with amines. libretexts.org The stability of the amide bond is crucial in many chemical and biological systems, and its hydrolysis, typically requiring acidic or basic conditions, is a key reaction. libretexts.org The specific structure of this compound, with its electron-donating methyl groups and the alpha-hydroxyl group, influences the electronic environment of the amide bond and thus its reactivity profile.

Overview of Research Areas and Methodological Approaches

Research involving this compound spans several areas, primarily leveraging its properties as a solvent and a chiral building block.

Industrial and Synthetic Applications: The compound is utilized as a solvent in industrial processes. nih.gov Its liquid state at room temperature, combined with its polar nature, makes it suitable for a range of applications. sigmaaldrich.comnih.gov It has been reported for use in the manufacturing of pesticides, fertilizers, and other agricultural chemicals. nih.gov

Asymmetric Synthesis and Crystallography: A significant area of research interest lies in its application in asymmetric synthesis. The chiral center at the alpha-carbon allows for the existence of enantiomers, (R)- and (S)-2-hydroxy-N,N-dimethylpropanamide. nih.gov These chiral amides can serve as valuable starting materials or intermediates in the synthesis of more complex chiral molecules.

Crystallographic studies have provided insight into the three-dimensional structure of this compound. X-ray diffraction analysis has shown that crystals of this compound can be obtained through asymmetric synthesis and may exhibit a P21 space group, which is a common chiral space group. cymitquimica.com The crystal structure reveals the molecular geometry and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are critical for understanding its physical properties and behavior in the solid state.

Spectroscopic Characterization: The structure of this compound is confirmed through various spectroscopic methods. The availability of ¹³C NMR and IR spectra allows for the detailed structural elucidation of the molecule. nih.gov Infrared spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) and amide carbonyl (C=O) functional groups. Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39961-72-3 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2-hydroxy-N,2-dimethylpropanamide |

InChI |

InChI=1S/C5H11NO2/c1-5(2,8)4(7)6-3/h8H,1-3H3,(H,6,7) |

InChI Key |

VQMVAASPDIUGRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxy N,2 Dimethylpropanamide and Its Analogues

Stereoselective and Enantioselective Synthetic Routes

Achieving stereochemical control is paramount in the synthesis of chiral molecules like 2-hydroxy-N,2-dimethylpropanamide. This is because the biological activity of such compounds is often dependent on their specific three-dimensional arrangement. nih.gov

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer. wikipedia.orgsigmaaldrich.com Seminal work in this area includes the use of chiral 8-phenylmenthol and mandelic acid. wikipedia.orgyoutube.com More contemporary examples include oxazolidinones and camphorsultam, which have proven effective in various asymmetric transformations. wikipedia.orgsigmaaldrich.com For instance, in the synthesis of manzacidin B, a camphorsultam auxiliary provided superior stereoselectivity compared to an oxazolidinone. wikipedia.org

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Organocatalysis, a sub-discipline of asymmetric catalysis, has emerged as a powerful tool for the kinetic resolution of racemic 2-hydroxyamides. nih.govmdpi.com

Kinetic Resolution in 2-Hydroxyamide Synthesis

Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting and slow-reacting enantiomers. ethz.ch

A notable advancement in this area is the kinetic resolution of racemic 2-hydroxyamides using a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM), in combination with a diphenylacetyl component. nih.govmdpi.com This method has demonstrated high selectivity for tertiary amides, including N,N-dimethylamides, achieving s-values of over 250 in some cases. nih.govresearchgate.net Both asymmetric esterification and acylation protocols have proven effective. nih.govmdpi.com

Enzymatic methods also play a significant role in the kinetic resolution of 2-hydroxyamides. researchgate.netnih.gov For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used enzyme for the synthesis of enantiopure amides through aminolysis and ammonolysis reactions. researchgate.net In one approach, a highly enantioselective bioreduction of an α-oxo ester using Saccharomyces cerevisiae is followed by a non-enantiospecific lipase-catalyzed aminolysis to produce the desired chiral α-hydroxy amide with high conversion and enantiomeric excess. nih.gov

Table 1: Kinetic Resolution of Racemic 2-hydroxy-N,N-dimethylamides

| Entry | R1, R2 | Yield (2; 1) [%] | ee (2; 1) [%] | s |

| 4a | Me, Me | 48; 46 | 92; >99 | 254 |

| 5a | Me, OMe | 50; 50 | 94; 99 | 156 |

| 6b | Me, Me | 47; 50 | 91; 98 | 95 |

| 7c | Me, OMe | 47; 42 | 94; 98 | 157 |

| Data sourced from a study on the kinetic resolution of various racemic 2-hydroxyamides. researchgate.net |

Functional Group Interconversions and Derivatization Strategies

The hydroxyl and amide functionalities of this compound offer opportunities for a variety of chemical transformations. These interconversions and derivatizations are crucial for creating a diverse range of analogues with potentially unique properties.

The hydroxyl group can be converted to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), to facilitate nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of various functional groups, such as halides or azides. vanderbilt.edu Alternatively, the hydroxyl group can be directly converted to a halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

The amide group can also be modified. For instance, dehydration of a primary amide yields a nitrile. vanderbilt.edu While this compound is a tertiary amide, related primary and secondary amides can undergo such transformations.

Enzymatic reactions can also be employed for derivatization. For example, lipase-catalyzed aminolysis can convert α-hydroxy esters to the corresponding α-hydroxy amides. nih.gov

Scalable Synthesis and Process Optimization for Industrial Applications

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. Process optimization is crucial for ensuring efficiency, safety, and cost-effectiveness. nih.gov

Development of Efficient Reaction Conditions and Solvents

Optimizing reaction conditions involves a systematic investigation of parameters such as temperature, pressure, catalyst loading, and reaction time. nih.govmdpi.com The goal is to maximize yield and purity while minimizing reaction time and energy consumption. nih.gov For instance, in the production of 2,3-butanediol, a combination of conventional methods and response surface methodology (RSM) was used to determine the optimal pH, aeration rate, agitation speed, and substrate concentration. nih.gov

The choice of solvent is another critical factor. The ideal solvent should not only facilitate the desired reaction but also be environmentally friendly, safe to handle, and easily recoverable. nih.gov Green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are increasingly being adopted in pharmaceutical synthesis to reduce the environmental impact of manufacturing processes. nih.gov

Impurity Profiling and Control in Large-Scale Production

Impurities in pharmaceutical products can compromise their safety and efficacy. veeprho.com Therefore, a comprehensive understanding and control of impurities is a critical aspect of large-scale production. veeprho.compharmaknowledgeforum.com The first step in impurity control is the identification and characterization of potential impurities, which can arise from starting materials, intermediates, by-products, or degradation products. pharmaknowledgeforum.comregistech.com

Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are essential tools for detecting and quantifying impurities. grace.com Once identified, strategies can be implemented to control their formation. These strategies may include:

Sourcing high-purity raw materials: Ensuring the quality of starting materials is a fundamental step in minimizing impurities. pharmaknowledgeforum.com

Optimizing reaction conditions: Fine-tuning process parameters can often suppress the formation of unwanted by-products. grace.com

Implementing purification techniques: Methods like crystallization, distillation, and chromatography can be used to remove impurities from the final product. pharmaknowledgeforum.com

In-process monitoring: Real-time analysis during the manufacturing process can help to identify and address any deviations that may lead to impurity formation. pharmaknowledgeforum.com

A thorough understanding of the impurity profile and the implementation of robust control strategies are essential for ensuring the consistent quality and safety of this compound and its analogues in industrial applications. veeprho.com

Engineering Aspects of Amidation and Related Transformations

The industrial-scale synthesis of this compound and its analogues via amidation presents several engineering challenges that necessitate careful consideration of reactor design, reaction kinetics, mass transfer limitations, and process intensification strategies. The direct condensation of a carboxylic acid (or its ester derivative) with an amine is often a reversible equilibrium-limited reaction, which requires specific engineering solutions to drive the reaction towards high conversion and yield. acs.orgresearchgate.net

Reactor Design and Operation

The choice of reactor is critical in optimizing amidation processes. Both batch and continuous flow reactors are employed, each with distinct advantages and operational considerations.

Batch Reactors: Batch reactors are commonly used for their flexibility. However, for reversible amidation reactions where a volatile byproduct like water or methanol (B129727) is produced, managing the reaction equilibrium is paramount. Kinetic and mass transfer studies are crucial for the proper design and operation of these reactors. acs.org For instance, in the amidation of a fatty acid methyl ester with diethanolamine, which produces the volatile side-product methanol, the reaction is limited by equilibrium. researchgate.net To overcome this, process intensification techniques are applied.

One key strategy is the removal of the volatile byproduct using vacuum stripping or inert gas stripping. acs.orgresearchgate.net This shifts the reaction equilibrium forward, leading to a significant improvement in the final conversion. researchgate.net The design of such a system requires a robust model that incorporates reaction kinetics and mass transfer effects. A dimensionless mass transfer coefficient can be used to analyze and optimize the removal of the volatile component from the liquid phase. acs.org

Key parameters for designing a batch amidation reactor include:

Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. acs.org Thermal condensation typically requires temperatures above 160 °C, which is not suitable for sensitive substrates. mdpi.com

Pressure: Operating under vacuum facilitates the removal of volatile byproducts. researchgate.net

Agitation: Adequate mixing is essential to ensure homogeneity and enhance mass transfer between the liquid and vapor phases.

Catalyst: While thermal amidation is possible, catalytic processes are often preferred to lower the required reaction temperature and improve selectivity. mdpi.com

Continuous Flow Reactors: Continuous flow chemistry offers significant advantages for amidation, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and potential for seamless scale-up. cardiff.ac.uknih.gov Various continuous reactor designs have been successfully applied to amide synthesis.

A jacketed screw reactor has been demonstrated for the solvent-free, continuous flow synthesis of various amides at room temperature. rsc.orgresearchgate.net This approach achieved nearly complete conversion with residence times ranging from 30 to 300 seconds and was successfully scaled up to produce 100g of the target amide with an average yield of 90%. rsc.orgresearchgate.net

Packed-bed reactors , where a solid catalyst or reagent is packed into a column, are also effective. For example, a continuous flow system using a column of zirconium oxide as a catalyst has been developed for the direct amidation of esters and amines. researchgate.net Another approach utilized a packed-bed reactor with a solid-supported catalyst for peptide synthesis, a specialized form of amidation. nih.gov

The table below summarizes and compares different continuous flow systems used for amidation reactions.

Interactive Table: Comparison of Continuous Flow Reactor Systems for Amidation

| Reactor Type | Key Features | Activator/Catalyst | Conditions | Advantages | Reference |

| Screw Reactor | Solvent-free, operates at room temperature. | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) | Residence time: 30-300 s | High conversion, scalable, efficient for various substrates. | rsc.orgresearchgate.net |

| Packed-Bed Reactor | Uses a solid, reusable catalyst. | Zirconium oxide | Toluene, 130 °C | Enables direct reaction of esters and amines, catalyst is recyclable. | nih.govresearchgate.net |

| Plug Flow Reactor (PFR) | Tandem "flow-to-flow" setup for multi-step synthesis. | 2,2'-dipyridyldithiocarbonate (DPDTC) | 2-MeTHF (solvent), room temp. | Rapid reaction times, allows for telescoping of reactions, uses recyclable reagents. | nih.gov |

| Microwave-Assisted Flow | Utilizes microwave heating for rapid energy input. | None (thermal) | High temperature and pressure (up to 35 bar) | Very high yields, energy efficient, suitable for industrial scale. | nih.gov |

Process Intensification and Advanced Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of synthesizing this compound and its analogues, this involves several advanced engineering strategies.

Catalytic Systems: The development of efficient catalysts is a cornerstone of modern amidation. Boronic acid catalysts have been shown to be effective for the amidation of alpha-hydroxy acids. mdpi.com N-heterocyclic carbenes (NHCs) combined with co-catalysts like 1,2,4-triazole (B32235) can promote clean amidations of α′-hydroxyenones, avoiding stoichiometric byproducts. nih.gov For the related transformation of direct amination of α-hydroxy amides, economical and non-toxic Lewis acids like Titanium(IV) chloride (TiCl₄) have proven effective under mild, base-free conditions. nih.gov

Reactive Intermediate Management: Advanced reactor design in flow chemistry allows for the safe generation and in-situ use of highly reactive intermediates. cardiff.ac.uk For amidation, this could involve the transient formation of activated acyl species, such as acyl chlorides from the reaction of a carboxylic acid with an activator like triphosgene, which then rapidly react with an amine. The short residence times in flow reactors can suppress side reactions, such as racemization in the case of chiral α-hydroxy acids. nih.gov

These engineering approaches are crucial for developing sustainable, efficient, and scalable manufacturing processes for this compound and other valuable amide compounds.

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy N,2 Dimethylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Advanced ¹H NMR and ¹³C NMR Techniques for Stereochemical Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the connectivity and stereochemistry of 2-Hydroxy-N,2-dimethylpropanamide. In ¹H NMR, the chemical shifts, integration of signals, and coupling patterns reveal the number and arrangement of protons. For instance, the methyl groups attached to the nitrogen and the tertiary carbon, as well as the methine and hydroxyl protons, will each exhibit characteristic signals.

¹³C NMR provides complementary information on the carbon skeleton. The chemical shifts of the carbonyl carbon, the tertiary carbon bearing the hydroxyl group, and the methyl carbons offer direct evidence of the compound's structure. Advanced techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further distinguish between CH, CH₂, and CH₃ groups, confirming the assignments. While specific spectral data for this compound is not widely published, analogous data from similar structures can provide expected ranges for chemical shifts. For example, in related amide compounds, the N-methyl protons typically appear as singlets in the ¹H NMR spectrum. rsc.org

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | δ 2.5 - 3.5 | Singlet | N-CH₃ |

| ¹H | δ 1.2 - 1.5 | Doublet | C(OH)-CH₃ |

| ¹H | δ 3.8 - 4.5 | Quartet | CH-OH |

| ¹H | δ 3.0 - 5.0 | Broad Singlet | OH |

| ¹³C | δ 170 - 180 | Singlet | C=O |

| ¹³C | δ 65 - 75 | Singlet | C-OH |

| ¹³C | δ 30 - 40 | Singlet | N-CH₃ |

| ¹³C | δ 15 - 25 | Singlet | C(OH)-CH₃ |

| Note: This table represents expected values based on general principles and data from analogous compounds. Actual experimental values may vary. |

2D NMR Correlational Studies

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning ¹H and ¹³C signals and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the methine proton (CH-OH) and the methyl protons on the adjacent carbon (C(OH)-CH₃) would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the N-methyl protons and their corresponding carbon, the methine proton and its carbon, and the other methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-methyl protons to the carbonyl carbon and the methine proton to the carbonyl carbon, solidifying the amide structure.

The combined use of these 1D and 2D NMR techniques provides a robust and detailed structural confirmation of this compound. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum would be characterized by several key absorption bands. The presence of a broad absorption band in the region of 3600-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding. mdpi.com A strong absorption band typically observed between 1740-1660 cm⁻¹ corresponds to the C=O stretching vibration of the amide carbonyl group. mdpi.com Additionally, C-H stretching vibrations from the methyl groups would appear in the 3000-2850 cm⁻¹ region. The specific frequencies and shapes of these bands can offer insights into the molecular structure and intermolecular interactions. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3600 - 3400 | Strong, Broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| C=O Stretch (Amide) | 1740 - 1660 | Strong |

| C-N Stretch | 1400 - 1000 | Medium |

| C-O Stretch | 1260 - 1000 | Medium |

| Note: This table presents expected wavenumber ranges for the key functional groups. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₅H₁₁NO₂), the expected exact mass would be calculated and compared to the experimentally measured value, typically with a mass accuracy of less than 5 ppm. This high precision allows for the unambiguous determination of the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms. For instance, cleavage of the bond between the carbonyl group and the tertiary carbon, or the loss of a methyl group, would result in characteristic fragment ions. kobv.de

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral analytical techniques are essential to separate and quantify these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of this compound, the gas chromatograph first vaporizes the compound and separates it from other components in the mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

The interpretation of the mass spectrum of this compound involves identifying the molecular ion peak (M+) and the various fragment ions. The molecular ion peak, which corresponds to the intact molecule with one electron removed, is expected at a mass-to-charge ratio (m/z) of 117, corresponding to its molecular weight. nih.gov The fragmentation pattern provides valuable structural information.

Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. For this compound, the following fragmentations are anticipated:

α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon atom can break, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: While less common for N,N-disubstituted amides, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur if a suitable hydrogen is available. However, in this specific molecule, such a rearrangement is not structurally favored.

Cleavage of the N-C bonds: The bonds between the nitrogen and the methyl groups can also cleave.

The resulting fragments are detected by the mass spectrometer, and their m/z values are plotted against their relative abundance to generate the mass spectrum. The most abundant ion in the spectrum is known as the base peak. docbrown.info

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Structural Formula of Fragment |

| 117 | Molecular Ion | [C5H11NO2]+ |

| 102 | [M-CH3]+ | [C4H8NO2]+ |

| 72 | [C3H6NO]+ | [CH3CH(OH)C(O)N]+ |

| 57 | [C3H5O]+ | [CH3CH(OH)C=O]+ |

| 44 | [C2H6N]+ | [N(CH3)2]+ |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is particularly valuable for determining the absolute configuration of chiral centers in a molecule. wikipedia.org Since this compound possesses a chiral center at the C2 carbon, ECD spectroscopy can be employed to elucidate its absolute stereochemistry as either (R)-2-Hydroxy-N,2-dimethylpropanamide or (S)-2-Hydroxy-N,2-dimethylpropanamide. nih.gov

The application of ECD for absolute configuration determination typically involves a comparison of the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer. nih.gov The process begins with a conformational analysis to identify the most stable conformers of the molecule in solution. Then, for each conformer, the ECD spectrum is calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). hebmu.edu.cn A Boltzmann-averaged theoretical spectrum is then generated based on the relative populations of the stable conformers. The absolute configuration is assigned by matching the sign and shape of the experimental ECD spectrum with the calculated spectrum.

The chromophore responsible for the ECD signal in this compound is the amide group (-C(O)N-). Amide chromophores typically exhibit a weak n → π* transition at longer wavelengths (around 210-240 nm) and a stronger π → π* transition at shorter wavelengths (around 190-210 nm). The sign of the Cotton effect (a positive or negative band in the ECD spectrum) for these transitions is dependent on the spatial arrangement of the atoms around the chiral center.

For this compound, the hydroxyl group at the chiral center is expected to significantly influence the conformation and, consequently, the ECD spectrum. The interplay of the amide and hydroxyl groups will dictate the observed Cotton effects.

Table 2: Expected ECD Data for the Stereoisomers of this compound

| Stereoisomer | Expected Wavelength Range (nm) | Expected Sign of Cotton Effect (n → π) | Expected Sign of Cotton Effect (π → π) |

| (R)-2-Hydroxy-N,2-dimethylpropanamide | 210-240 | Positive/Negative | Opposite to n → π* |

| (S)-2-Hydroxy-N,2-dimethylpropanamide | 210-240 | Opposite to (R)-isomer | Opposite to (R)-isomer |

Stereochemical Investigations and Conformational Analysis of 2 Hydroxy N,2 Dimethylpropanamide

Studies on Enantiomers and Diastereomers of 2-Hydroxy-N,2-dimethylpropanamide

This compound possesses a single stereocenter at the C2 carbon, which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a carbonyl group. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Hydroxy-N,2-dimethylpropanamide and (S)-2-Hydroxy-N,2-dimethylpropanamide.

While specific studies on the isolation and characterization of the individual enantiomers of this compound are not extensively documented in the literature, the principles of stereoisomerism dictate their existence. Enantiomers of a chiral compound typically exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

The synthesis of chiral α-hydroxy acids and their derivatives is a well-established field, often involving methods that can produce enantiomerically enriched products. rsc.org The separation of a racemic mixture of this compound into its constituent enantiomers would likely be achieved through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like crystallization or chromatography.

If a second chiral center were introduced into the molecule, for example, by modifying one of the N-methyl groups with a chiral substituent, this would give rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 |

| (R)-2-Hydroxy-N,2-dimethylpropanamide | R |

| (S)-2-Hydroxy-N,2-dimethylpropanamide | S |

| Racemic Mixture | 50% R and 50% S |

Mechanism of Chirality Induction and Transfer in Synthetic Pathways

The synthesis of a single enantiomer of this compound requires a stereoselective approach where the chirality is introduced or transferred during the reaction sequence. The mechanism of chirality induction in the synthesis of α-hydroxy amides can be achieved through several strategies.

One common approach is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, an achiral precursor could be reacted with a chiral amine to form an amide, and a subsequent hydroxylation reaction at the α-position could proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary.

Another strategy involves asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a 2-keto-N,2-dimethylpropanamide precursor using a chiral reducing agent or a metal catalyst with a chiral ligand could yield enantiomerically enriched this compound. The mechanism of chiral induction in such reactions often involves the formation of a transient diastereomeric complex between the substrate and the catalyst, where one pathway is energetically favored. nih.gov

The principles of chiral induction have been extensively studied in various systems, including oligoamide foldamers where terminal chiral groups can bias the helical sense of the entire molecule. uni-muenchen.dechemrxiv.org This demonstrates that chiral information can be effectively transferred over significant distances within a molecule. While this compound is a small molecule, the fundamental concepts of steric and electronic control exerted by a chiral entity are directly applicable to its asymmetric synthesis.

Dynamic Stereochemistry and Conformational Exchange Processes

The internal dynamics of this compound are largely governed by rotation around its single bonds. Of particular interest is the restricted rotation around the C-N amide bond. Due to the partial double bond character of the amide linkage, resulting from resonance between the nitrogen lone pair and the carbonyl group, the rotation around this bond is significantly hindered. acs.orgfcien.edu.uy This restricted rotation leads to the existence of distinct conformers.

For N,N-dimethylamides, the two methyl groups on the nitrogen atom are not equivalent in the NMR spectrum at low temperatures due to this slow rotation. One methyl group is cis to the carbonyl oxygen, and the other is trans. As the temperature increases, the rate of rotation around the C-N bond increases, and if the rate becomes fast enough on the NMR timescale, the two methyl group signals will coalesce into a single peak. youtube.com

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes and to determine the rotational barriers. acs.orgyoutube.com The free energy of activation (ΔG‡) for amide bond rotation in N,N-dimethylamides typically falls in the range of 15-23 kcal/mol. fcien.edu.uy The exact value for this compound would be influenced by the electronic and steric effects of the 2-hydroxypropyl group. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen could potentially influence the rotational barrier. cdnsciencepub.com

Table 2: Typical Rotational Barriers for Related Amides

| Compound | Solvent | Rotational Barrier (ΔG‡, kcal/mol) |

| N,N-Dimethylformamide | Gas Phase | 19.4 |

| N,N-Dimethylacetamide | Gas Phase | 15.3 |

| N,N-Dimethylformamide | Water | 22.0 |

| N,N-Dimethylacetamide | Water | 19.1 |

Data sourced from various studies on amide rotational barriers. fcien.edu.uygac.edu

Rotation around the C(sp²)–C(sp³) bond between the carbonyl group and the chiral center also contributes to the molecule's conformational landscape. Computational studies on simple amides have shown that there are preferred conformations arising from this rotation, influenced by steric and electronic factors. electronicsandbooks.com

Atropisomerism in Related Amide Systems

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, allowing for the isolation of stable conformers (atropisomers). While most commonly associated with biaryl systems, atropisomerism can also occur in acyclic amines and amides where rotation around a C-N bond is sufficiently restricted. thieme-connect.comthieme-connect.com

For this compound itself, the barrier to rotation around the C-N bond is unlikely to be high enough to allow for the isolation of stable atropisomers at room temperature. The steric bulk of the substituents on the nitrogen and the carbonyl carbon is generally not sufficient in such simple acyclic amides.

However, in more sterically hindered related amide systems, atropisomerism becomes a significant stereochemical feature. The introduction of bulky ortho-substituents on an N-aryl group, for instance, can dramatically increase the rotational barrier of the C-N bond, leading to stable atropisomers. nih.govrsc.orgacs.org The principles governing the stability of these atropisomers are based on the steric interactions that must be overcome in the transition state for rotation.

The study of atropisomerism in acyclic amides is a rapidly developing area, with various synthetic strategies being developed to control the formation of specific atropisomers. thieme-connect.comthieme-connect.comrsc.org While this compound may not exhibit atropisomerism, understanding the structural requirements for this phenomenon in related amides provides a broader context for its conformational behavior and the factors that govern internal rotation in amides.

Computational Chemistry and Theoretical Studies of 2 Hydroxy N,2 Dimethylpropanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometric parameters of molecules. ijasret.com By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT provides a computationally tractable yet accurate means of predicting molecular properties.

For molecules like 2-Hydroxypropanamide, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), are utilized to determine the optimized molecular geometry in the ground state. acs.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Investigation of Ground State and Excited State Properties

In the ground state, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is fundamental to understanding the molecule's polarity and its potential for interaction with other chemical species.

While detailed studies on the excited state properties of 2-Hydroxy-N,2-dimethylpropanamide are scarce, Time-Dependent DFT (TD-DFT) is the standard method for investigating such phenomena. rsc.orgrsc.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. rsc.org This allows for the theoretical prediction of a molecule's UV-Vis absorption spectrum, providing insights into its photophysical behavior. For instance, studies on similar molecules have used TD-DFT to identify n→π* and π→π* transitions. rsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions, enabling the elucidation of reaction mechanisms. nih.gov By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate activation energies and gain a deeper understanding of the kinetic feasibility of a reaction. rsc.org For a molecule like this compound, this could involve studying its formation pathways or its reactivity with other molecules. For example, in the study of related amides, DFT has been used to investigate the potential energy surface for reactions involving hydrogen abstraction or addition. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. A small HOMO-LUMO gap generally indicates a more reactive species. For 2-Hydroxypropanamide, the HOMO and LUMO distributions, as calculated by DFT, would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Properties of 2-Hydroxypropanamide (Note: Data is for 2-Hydroxypropanamide as a representative molecule)

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

No specific energy values for 2-Hydroxypropanamide were found in the provided search results.

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. acs.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Typically, red regions indicate negative electrostatic potential, often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, and are indicative of sites susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms, and signify sites prone to nucleophilic attack. For 2-Hydroxypropanamide, the MESP surface would clearly show the negative potential around the carbonyl oxygen and the hydroxyl oxygen, and positive potential around the hydroxyl and amide hydrogens, thus providing a clear picture of its electrostatic landscape. acs.org

Electron Density Topology Analysis (ELF, LOL, RDG)

To gain a deeper understanding of the chemical bonding and electron localization within a molecule, various topological analyses of the electron density are employed.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two such methods that provide a visual representation of electron pair localization. acs.orgresearchgate.net High ELF or LOL values indicate regions where the probability of finding a localized electron pair is high, such as in covalent bonds and lone pairs. These analyses can help to distinguish between different types of chemical bonds and identify regions of high electron density. researchgate.net

The Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the electron density, different types of interactions can be distinguished by their characteristic signatures, providing a visual map of the weak interactions that govern molecular recognition and crystal packing.

Intermolecular Interaction Analysis using Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. The Hirshfeld surface is constructed based on the electron distribution of a molecule within a crystal, and it provides a unique way to partition the crystal space among the molecules.

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified as red spots, indicating regions of significant interaction, such as hydrogen bonds.

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The chemical behavior of a molecule, including its properties and reactivity, is significantly influenced by its environment, particularly the solvent in which it is dissolved. rsc.orgspringernature.com Continuum solvation models are powerful computational tools that allow for the theoretical investigation of these solvent effects by representing the solvent as a continuous medium with specific dielectric properties, rather than modeling individual solvent molecules. researchgate.netyoutube.com This approach offers a computationally efficient way to study how the surrounding solvent medium alters the electronic structure, and consequently, the physical properties and chemical reactivity of a solute molecule like this compound. springernature.comresearchgate.net

Different continuum models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used in quantum chemistry to calculate the energetics of a molecule in solution. researchgate.netnih.govnih.gov These models create a "cavity" around the solute molecule within the dielectric continuum, and the solute's charge distribution polarizes this continuum, which in turn creates a reaction field that interacts with the solute. researchgate.netyoutube.com This self-consistent reaction field (SCRF) approach allows for the calculation of solvation free energies and the prediction of how molecular properties will change from the gas phase to a solution phase. researchgate.net

Detailed Research Findings

While specific, in-depth computational studies focusing solely on the solvent effects on this compound using continuum solvation models are not extensively available in public literature, the principles governing such interactions are well-established through studies on similar amide-containing molecules. researchgate.netacs.org Based on these principles, we can project the expected influence of different solvents on the molecular properties and reactivity of this compound.

Influence on Molecular Properties:

The properties of this compound are expected to be modulated by the polarity of the solvent. In polar solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), significant stabilization of the molecule's ground state is anticipated due to favorable electrostatic interactions. This stabilization is reflected in a more negative solvation free energy (ΔG_solv). The presence of the hydroxyl (-OH) and amide (-C(O)N(CH₃)₂) functional groups, which contribute to a significant dipole moment, facilitates these strong interactions.

Continuum model calculations would likely show an increase in the molecule's dipole moment in polar solvents compared to nonpolar solvents or the gas phase. This is because the solvent's reaction field induces a further separation of charge within the solute molecule.

Below is a table illustrating the expected trends in calculated molecular properties of this compound in solvents of varying polarity, based on typical results from continuum solvation model studies.

Table 1: Illustrative Calculated Molecular Properties of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔG_solv) (kcal/mol) | Dipole Moment (μ) (Debye) |

| Gas Phase | 1.0 | 0.00 | 3.50 |

| Cyclohexane | 2.0 | -2.50 | 3.75 |

| Acetone | 20.7 | -6.80 | 4.80 |

| DMSO | 46.7 | -8.50 | 5.20 |

| Water | 78.4 | -9.20 | 5.50 |

Note: The data in this table are illustrative and based on general principles of solvent effects on polar molecules. They are intended to demonstrate the expected trends from a computational study.

Influence on Chemical Reactivity:

Solvents can dramatically alter the rates and mechanisms of chemical reactions. rsc.org For this compound, a key reaction is hydrolysis, where the amide bond is cleaved. libretexts.org Continuum solvation models are instrumental in studying the reaction pathway, particularly in stabilizing or destabilizing the transition state relative to the reactants.

For instance, in the hydrolysis of amides, the reaction often proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netresearchgate.net Polar, protic solvents like water are expected to facilitate this reaction by:

Stabilizing the charged transition state: The transition state in both acid- and base-catalyzed hydrolysis is more polar and charge-separated than the reactants. The dielectric medium of a polar solvent stabilizes this state, thereby lowering the activation energy barrier. researchgate.net

Participating in the reaction: While continuum models treat the bulk solvent as a continuum, hybrid discrete-continuum models can be used to include a few explicit solvent molecules that may play a direct role, such as acting as proton shuttles in the transition state. nih.govresearchgate.net

Theoretical calculations can quantify these effects by computing the energies of the reactants, transition states, and products in different solvents. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also affected by the solvent, which can indicate changes in the molecule's susceptibility to nucleophilic or electrophilic attack. Generally, polar solvents can lower the LUMO energy, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The following table provides a hypothetical illustration of how reactivity descriptors for this compound might vary with the solvent environment.

Table 2: Illustrative Theoretical Reactivity Descriptors in Various Solvents

| Solvent | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | -9.80 | 1.50 | 11.30 |

| Cyclohexane | -9.75 | 1.40 | 11.15 |

| Acetone | -10.10 | 1.10 | 11.20 |

| DMSO | -10.25 | 0.95 | 11.20 |

| Water | -10.40 | 0.90 | 11.30 |

Note: This data is hypothetical and serves to illustrate the general trends predicted by computational models for the influence of solvents on electronic properties related to reactivity.

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy N,2 Dimethylpropanamide

Nucleophilic and Electrophilic Reactions of the Hydroxyl Group

The hydroxyl group in 2-Hydroxy-N,2-dimethylpropanamide is a versatile site for chemical transformations, capable of acting as both a nucleophile and, when activated, an electrophile.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to attack various electrophilic species. A prime example of this is esterification , where the hydroxyl group reacts with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Conversely, the hydroxyl group itself is a poor leaving group. However, its electrophilicity can be enhanced by protonation in the presence of a strong acid, converting it into a better leaving group (H₂O). masterorganicchemistry.com This allows for nucleophilic substitution reactions at the adjacent carbon. For instance, reaction with hydrohalic acids (like HBr) can lead to the substitution of the hydroxyl group with a halogen.

Another important reaction involving the hydroxyl group is etherification . The Williamson ether synthesis, for example, involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a potent nucleophile to attack an alkyl halide, forming an ether.

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Heat |

| Esterification | Acid Chloride, Base | Ester | Room Temperature |

| Etherification (Williamson) | Base, Alkyl Halide | Ether | Varies |

| Substitution | HBr | Alkyl Bromide | Heat |

Reactions Involving the Amide Functionality (e.g., Hydrolysis, Reduction)

The tertiary amide group in this compound is generally stable but can undergo specific transformations under appropriate conditions.

Hydrolysis of the amide bond can occur under both acidic and alkaline conditions to yield a carboxylic acid and a secondary amine. wikipedia.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of dimethylamine (B145610) lead to the formation of 2-hydroxypropanoic acid. wikipedia.org Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, and the resulting tetrahedral intermediate expels the dimethylamide anion, which is subsequently protonated. wikipedia.org

Reduction of the amide functionality can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.camasterorganicchemistry.comchemistrysteps.comlibretexts.org Unlike the reduction of other carbonyl compounds which typically yield alcohols, the reduction of amides proceeds to the corresponding amine. masterorganicchemistry.comucalgary.cachemistrysteps.com In the case of this compound, this reaction would convert the amide group to an amino group, yielding 1-(dimethylamino)propan-2-ol. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate which is then further reduced by another hydride equivalent. ucalgary.calibretexts.org

| Reaction Type | Reagents | Product Type | Key Intermediate |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid + Amine Salt | Protonated Amide |

| Base-Promoted Hydrolysis | OH⁻, Heat | Carboxylate + Amine | Tetrahedral Intermediate |

| Reduction | LiAlH₄, then H₂O workup | Amine | Iminium Ion |

Oxidation Reactions and Formation of Ketone Derivatives

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding N,N-dimethyl-2-oxopropanamide. nih.gov A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base). Milder, more modern methods may also be applicable. The resulting product, N,N-dimethyl-2-oxopropanamide, is a dicarbonyl compound with its own unique reactivity. nih.gov

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC, Swern Oxidation, etc. | N,N-dimethyl-2-oxopropanamide |

Formation of Functionalized Derivatives via Coupling Reactions

The presence of both a hydroxyl and an amide group allows this compound to be a potential substrate or precursor in various coupling reactions, particularly multicomponent reactions (MCRs).

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov While this compound itself does not directly participate as one of the three core components, its oxidized derivative, N,N-dimethyl-2-oxopropanamide, could serve as the ketone component in a Passerini reaction. This would lead to the formation of a complex, highly functionalized molecule in a single step.

Similarly, the Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgnih.govnih.gov Again, N,N-dimethyl-2-oxopropanamide could act as the ketone component. The resulting Ugi product would incorporate the N,N-dimethylpropanamide backbone and introduce three new points of diversity from the other reactants. These MCRs are powerful tools in combinatorial chemistry for the rapid generation of libraries of complex molecules. nih.govwikipedia.org

Ligand Formation and Coordination Chemistry Potential

The oxygen atom of the hydroxyl group and the oxygen and nitrogen atoms of the amide group in this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. The molecule could act as a monodentate ligand, coordinating through either the hydroxyl oxygen or the amide oxygen.

More interestingly, it has the potential to act as a bidentate ligand , where both the hydroxyl oxygen and the amide oxygen coordinate to the same metal center, forming a stable five-membered chelate ring. The ability of similar molecules, like N,N'-dimethylpropyleneurea, to coordinate to metal ions through their carbonyl oxygen suggests that the amide oxygen in this compound would be a good donor atom. nih.gov The presence of the nearby hydroxyl group could enhance the stability of the resulting metal complex through the chelate effect. The coordination of both the amide and hydroxyl groups has been observed in other complex ligands, indicating the feasibility of this binding mode. nih.gov The specific coordination behavior would depend on the nature of the metal ion, the solvent, and the presence of other competing ligands.

| Coordination Mode | Donor Atoms | Potential Metal Ions |

| Monodentate | Hydroxyl Oxygen | Various transition metals, lanthanides |

| Monodentate | Amide Oxygen | Various transition metals, lanthanides |

| Bidentate (Chelating) | Hydroxyl Oxygen, Amide Oxygen | Various transition metals |

Design, Synthesis, and Academic Applications of 2 Hydroxy N,2 Dimethylpropanamide Derivatives

Systematic Exploration of Structure-Reactivity Relationships in Analogues

A thorough review of scientific literature yields no specific studies focused on the systematic exploration of structure-reactivity relationships in analogues of 2-Hydroxy-N,2-dimethylpropanamide. General principles of organic chemistry suggest that modifications to the hydroxyl and amide functionalities would influence the compound's nucleophilicity, electrophilicity, and steric hindrance, thereby affecting its reactivity. For instance, converting the hydroxyl group to an ether or ester would alter its hydrogen-bonding capabilities and its role in chemical reactions. Similarly, substitution on the N,N-dimethyl groups could introduce steric bulk or electronic effects, impacting the reactivity of the amide carbonyl group. However, without dedicated research on this specific family of compounds, any discussion on structure-reactivity relationships remains purely speculative.

Utilization as a Key Building Block in Complex Molecular Architectures

The potential of this compound as a key building block in the synthesis of complex molecular architectures is an area that remains to be explored in depth. In theory, its bifunctional nature, possessing both a hydroxyl group and a tertiary amide, makes it a candidate for incorporation into larger molecules such as macrocycles or polymers. The hydroxyl group could serve as a nucleophile for ether or ester linkages, while the amide bond is generally stable. Despite this theoretical potential, there is a lack of published research demonstrating its practical application in the construction of such complex molecular frameworks.

Synthesis of Bioactive Molecule Precursors (Chemical Role Only)

While the direct use of this compound as a precursor for commercially significant bioactive molecules is not prominently documented, the broader class of hydroxy amides has been investigated in medicinal chemistry. For example, research into N-(2-hydroxy-2-p-tolylethyl)-amide derivatives has shown that such compounds can exhibit antidyslipidemic and antioxidant activities. nih.gov These studies, while not directly involving this compound, suggest a potential, yet uninvestigated, avenue for its derivatives in the synthesis of biologically active compounds. The core structure, containing a hydroxyl group and an amide, is a common motif in many pharmaceutical compounds.

Novel Derivatizations for Supramolecular Chemistry Applications

The application of this compound derivatives in supramolecular chemistry is another area where specific research is absent. The hydrogen-bonding capability of the hydroxyl group and the potential for coordination through the amide oxygen could, in principle, allow for the design of derivatives that participate in self-assembly or host-guest interactions. However, the scientific literature does not currently contain examples of such novel derivatizations or their application in supramolecular chemistry.

Intermolecular Interactions and Supramolecular Assemblies Involving 2 Hydroxy N,2 Dimethylpropanamide

Analysis of Hydrogen Bonding Networks in Solid and Solution States

The capacity of 2-Hydroxy-N,2-dimethylpropanamide to form hydrogen bonds is its most significant intermolecular feature. The molecule possesses a potent hydrogen bond donor in its hydroxyl (-OH) group and two potential hydrogen bond acceptor sites: the oxygen atom of the carbonyl group (C=O) and the oxygen of the hydroxyl group. This duality allows for the formation of robust and varied hydrogen-bonding networks.

In the solid state, crystal structures of molecules with similar functional groups, such as other hydroxyamides, are often characterized by extensive systems of hydrogen bonds. researchgate.net These interactions can lead to the formation of predictable patterns, or supramolecular synthons, such as amide-amide homodimers or chains linked by O-H···O bonds. researchgate.netmdpi.com For this compound, it is anticipated that the hydroxyl group of one molecule will form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule (O-H···O=C), a common and stabilizing interaction in such systems. Studies on analogous N-hydroxy peptoids have revealed unique sheet-like structures held together by intermolecular hydrogen bonds, demonstrating the powerful structure-directing influence of the N-hydroxy amide group. nih.gov Similarly, other amino alcohols are known to form centrosymmetric hydrogen-bonded dimers in the solid state through both N-H···O and O-H···O interactions. nih.gov

In solution, particularly in polar, protic solvents like water and alcohols, these hydrogen bonding capabilities are responsible for the compound's high solubility. cymitquimica.com The intermolecular hydrogen bonds present in the solid state may be disrupted and replaced by solute-solvent hydrogen bonds. However, the propensity for self-association can persist. In non-polar solvents like chloroform, related N-hydroxy amides have been found to strongly favor specific conformations to facilitate intermolecular hydrogen bonding. nih.gov The dynamic interplay between solute-solute and solute-solvent hydrogen bonds governs the compound's conformation and aggregation state in solution.

| Functional Group | Role | Description |

|---|---|---|

| Hydroxyl (-OH) | Donor | The hydrogen atom of the hydroxyl group can be donated to an acceptor. |

| Carbonyl (C=O) | Acceptor | The lone pair electrons on the oxygen atom can accept a hydrogen bond. |

| Hydroxyl (-OH) | Acceptor | The lone pair electrons on the oxygen atom can also accept a hydrogen bond from another donor. |

Pi-Stacking and Other Non-Covalent Interactions in Crystal Packing

Given the aliphatic nature of this compound and the absence of any aromatic rings, pi-stacking interactions are not a feature of its crystal packing. Pi-stacking is a non-covalent interaction that occurs between aromatic rings.

However, other weak interactions can be significant. For instance, weak hydrogen bonds of the C-H···O type have been observed in the crystal structures of related amide compounds, such as N,N-dimethylacetamide, where they contribute to the stabilization of dimeric structures. nih.gov These interactions, along with dipole-dipole interactions arising from the polar amide and hydroxyl groups, collectively guide how individual molecules orient themselves with respect to their neighbors, complementing the primary hydrogen-bonding network. The analysis of these varied non-covalent interactions is key to understanding the complete force-field scenario that dictates molecular recognition and packing. unam.mx

Crystal Engineering and Design of Self-Assembled Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The strong directionality and predictability of the hydrogen bonds formed by this compound make it a valuable building block for this purpose. The formation of a one-dimensional hydrogen-bonded chain is often a key primary interaction for the creation of larger supramolecular assemblies. mdpi.com

The principles of self-assembly using this compound are demonstrated in polymer chemistry. Monomers derived from N,N-dimethyl lactamide (B1674226) have been used in polymerization reactions to create advanced materials. rsc.org For example, aqueous SET-LRP (Single Electron Transfer-Living Radical Polymerization) has been used for the synthesis of N-substituted lactamide-type acrylic polymers. Covalent cross-linking of these polymers can result in the formation of thermo-responsive hydrogels, which are sophisticated, self-assembled three-dimensional networks capable of immobilizing solvent molecules. mdpi.comrsc.org

Furthermore, research on peptoids incorporating N-hydroxy amides has shown that these functional groups can be exploited to enforce specific intermolecular interactions that yield novel, sheet-like secondary structures. nih.gov This highlights the potential to use this compound and its derivatives to control not only local geometry but also long-range intermolecular organization, providing a powerful tool for the rational design of new functional materials. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes composed of two or more molecules held together by non-covalent bonds. wikipedia.org A larger "host" molecule typically encloses a smaller "guest" molecule, an interaction governed by molecular recognition. wikipedia.org

Due to its relatively small size and flexible nature, this compound could potentially act as a guest , fitting into the cavities of larger macrocyclic hosts such as cyclodextrins or cucurbiturils. wikipedia.orgnih.gov

More significantly, the functional groups of this compound give it the potential to act as a host for smaller species. The hydroxyl and carbonyl groups can coordinate with various ions or neutral molecules. For instance, N-hydroxy amides are known to act as effective chelators of metal cations, a clear example of molecular recognition where the amide group selectively binds a specific type of guest. nih.gov This suggests that this compound could participate in selective binding phenomena, a cornerstone of host-guest chemistry.

| Functional Group | Potential Guest | Interaction Type |

|---|---|---|

| Hydroxyl (-OH) | Anions, Polar Molecules | Hydrogen Bonding |

| Carbonyl (C=O) | Cations, Lewis Acids | Ion-Dipole, Coordinate Bonds |

| Entire Molecule | Metal Cations (Chelation) | Coordinative Covalent Bonds |

Solute-Solvent Interaction Dynamics and Preferential Solvation

In mixed solvent systems, the composition of the solvent in the immediate vicinity of a solute molecule (the solvation shell) may differ from the composition of the bulk solvent. This phenomenon is known as preferential solvation. du.ac.ir It occurs when a solute has different affinities for the components of the solvent mixture, leading to an enrichment of one solvent in its local environment. du.ac.irresearchgate.net

This compound is a highly polar compound known to be soluble in polar solvents like water. cymitquimica.com Its behavior in a binary solvent mixture, such as water/alcohol, can be analyzed through the lens of preferential solvation. The Inverse Kirkwood-Buff Integrals (IKBI) model is a powerful theoretical approach for quantifying these interactions from thermodynamic data. du.ac.ir

Given the strong hydrogen-bonding capabilities of its hydroxyl and amide groups, it is expected that in a water-rich aqueous co-solvent mixture, this compound would be preferentially solvated by water. This is because water can act as both a hydrogen bond donor and acceptor, forming strong interactions with the solute. As the proportion of the co-solvent (e.g., an alcohol) increases, the solvation dynamics would shift, depending on the relative interaction energies between the solute and each solvent component. scielo.org.co Understanding these preferential interactions is crucial for processes like synthesis and purification, where solubility and molecular environment play a key role. researchgate.net

Emerging Research Directions and Advanced Methodologies for 2 Hydroxy N,2 Dimethylpropanamide Studies

Integration of Artificial Intelligence and Machine Learning in Amide Research

Artificial intelligence (AI) and machine learning (ML) are rapidly moving from theoretical concepts to practical tools in chemical research, offering powerful predictive capabilities for understanding and synthesizing amides like 2-Hydroxy-N,2-dimethylpropanamide. These computational approaches are being leveraged to forecast reaction outcomes, optimize synthesis protocols, and predict molecular properties, thereby accelerating the pace of discovery.

Machine learning models, particularly those based on neural networks, are being trained on vast datasets of known chemical reactions to predict the success and yield of amide bond formation. researchgate.net For a target molecule such as this compound, ML algorithms can analyze the intricate interplay of substrates, reagents, solvents, and catalysts to suggest optimal synthetic routes. pku.edu.cn These models often utilize molecular descriptors derived from quantum chemical calculations as input features to achieve high predictive accuracy. pku.edu.cn For instance, a random forest algorithm has demonstrated excellent performance in predicting the conversion rate of amide synthesis, even with limited experimental data. pku.edu.cn

Graph neural networks (GNNs) are a particularly promising AI technology for this field. digitellinc.com By representing molecules as graphs, GNNs can learn to predict conformationally-dependent properties and reactivity. digitellinc.com For this compound, a GNN could be trained to predict its Density Functional Theory (DFT)-level descriptors, which in turn can be used to forecast its behavior in various chemical environments. digitellinc.com This approach circumvents the need for resource-intensive DFT calculations for every possible reaction, significantly speeding up the research and development process. digitellinc.com The integration of AI not only streamlines synthesis but also aids in the discovery of novel reactivity patterns that might not be apparent through traditional experimental approaches. nih.gov

| ML Model | Input Features | Predicted R² Score | Mean Absolute Error (%) |

|---|---|---|---|

| Random Forest | DFT Descriptors | 0.96 | 3.5 |

| Graph Neural Network | Molecular Graph & 3D Conformation | 0.94 | 4.1 |

| Support Vector Machine | Physicochemical Properties | 0.88 | 6.2 |

Advanced In-Situ Monitoring Techniques for Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of chemical reactions is fundamental to controlling their outcomes. For the synthesis and subsequent reactions of this compound, advanced in-situ monitoring techniques provide a real-time window into the reacting system, capturing transient intermediates and clarifying reaction pathways without the need for quenching or sample extraction. mt.comspectroscopyonline.com

One powerful technique is in-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR. mt.com This method allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking their unique infrared absorbances. mt.com For example, in a reaction to synthesize this compound, ReactIR could follow the disappearance of the starting materials and the appearance of the amide product in real-time. mt.com This data is invaluable for determining reaction rates, identifying rate-limiting steps, and understanding the influence of various process parameters. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used in a flow setup (ReactNMR), is another potent tool for mechanistic elucidation. acs.org In-situ NMR can provide detailed structural information about species present in the reaction mixture, helping to identify and characterize fleeting intermediates. acs.orgiastate.edu The combination of ReactIR and ReactNMR can offer a comprehensive picture of complex reaction cascades. acs.org For reactions that are too fast for conventional monitoring, stopped-flow techniques coupled with ATR-FTIR can provide kinetic data on rapid transformations. researchgate.net

| Technique | Information Provided | Typical Time Resolution | Advantages |

|---|---|---|---|

| ReactIR (FTIR) | Functional group concentrations, reaction progress | Seconds to minutes | Robust, widely applicable, good for monitoring specific bonds |

| ReactNMR (NMR) | Detailed structural information, identification of intermediates | Minutes | Provides unambiguous structural data |

| Raman Spectroscopy | Vibrational modes, complementary to IR | Seconds to minutes | Less interference from aqueous media |

| Stopped-Flow ATR-FTIR | Kinetics of fast reactions | Milliseconds | Ideal for studying rapid initial reaction phases |

High-Throughput Screening for Novel Reactions and Applications

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of a large number of experimental conditions in parallel. This approach is instrumental in discovering novel reactions, optimizing reaction conditions, and identifying new applications for molecules like this compound. HTS platforms can be used to screen for new catalysts, solvents, and reagents that might improve the synthesis of this amide or enable it to participate in previously unknown transformations. umich.edu

Modern HTS often employs miniaturized reaction formats, such as 96-well or 1536-well plates, to conserve reagents and increase throughput. pku.edu.cn The outcomes of these numerous reactions can be rapidly assessed using various analytical techniques. Fluorescence-based assays, for example, can be designed where a successful coupling reaction results in a fluorescent signal, allowing for quick identification of positive hits. acs.org Mass spectrometry is another key analytical tool in HTS, capable of rapidly analyzing the products of many reactions. acs.org

For exploring the potential biological applications of this compound, HTS can be used to screen its activity against a wide array of biological targets. For instance, ultrahigh-throughput methods like fluorescence-activated cell sorting (FACS) can screen up to 10⁹ variants per day to engineer enzymes with desired activities. nih.gov Similarly, HTS can be employed in drug discovery to identify molecules that interact with specific proteins. nih.gov

| Reaction Condition ID | Catalyst | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| A-01 | Pd(OAc)₂ | Toluene | 80 | 15 |

| B-02 | CuI | DMF | 100 | 45 |

| C-03 | NiCl₂(dppp) | Acetonitrile | 60 | 78 |

| D-04 | Rh(acac)(CO)₂ | THF | 50 | 22 |

Theoretical Prediction of Novel Reactivity and Interactions

Theoretical and computational chemistry provide powerful tools for predicting the intrinsic properties, reactivity, and intermolecular interactions of amides like this compound at the molecular level. These methods can guide experimental work by providing insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. escholarship.org For this compound, DFT can be used to predict its geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding its reactivity. digitellinc.com Computational models can also predict the likelihood of protonation at the amide nitrogen versus the carbonyl oxygen, a key factor governing amide reactivity. nih.gov